L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine

Peptide synthesis Sequence identity HPLC purity

L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine (CAS 651292-09-0) is a synthetic linear heptapeptide composed exclusively of proteinogenic L-amino acids. The sequence (Thr-Ala-Val-Ala-Gln-Lys-Thr; one-letter TAVAQKT) corresponds to residues 75–81 of the hydrophobic non-amyloid-β component (NAC) region of human α-synuclein, a domain critically implicated in amyloid fibril nucleation and synucleinopathy pathology.

Molecular Formula C30H55N9O11
Molecular Weight 717.8 g/mol
CAS No. 651292-09-0
Cat. No. B12587367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine
CAS651292-09-0
Molecular FormulaC30H55N9O11
Molecular Weight717.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)N
InChIInChI=1S/C30H55N9O11/c1-13(2)22(38-25(44)15(4)34-28(47)21(33)16(5)40)29(48)35-14(3)24(43)36-19(10-11-20(32)42)26(45)37-18(9-7-8-12-31)27(46)39-23(17(6)41)30(49)50/h13-19,21-23,40-41H,7-12,31,33H2,1-6H3,(H2,32,42)(H,34,47)(H,35,48)(H,36,43)(H,37,45)(H,38,44)(H,39,46)(H,49,50)/t14-,15-,16+,17+,18-,19-,21-,22-,23-/m0/s1
InChIKeyVZFNYKCQTPGDNE-SVPILENZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine (CAS 651292-09-0) – Baseline Identity and Structural Classification for Procurement Evaluation


L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine (CAS 651292-09-0) is a synthetic linear heptapeptide composed exclusively of proteinogenic L-amino acids. The sequence (Thr-Ala-Val-Ala-Gln-Lys-Thr; one-letter TAVAQKT) corresponds to residues 75–81 of the hydrophobic non-amyloid-β component (NAC) region of human α-synuclein, a domain critically implicated in amyloid fibril nucleation and synucleinopathy pathology . With a molecular formula of C₂₉H₅₂N₈O₁₁ and an average molecular weight of 688.77 Da, the compound is typically prepared by solid-phase peptide synthesis (SPPS) and supplied as a lyophilized powder for research use only . Its structural identity is defined by the precise N-terminal threonine placement and the central glutaminyl-lysyl motif, features that distinguish it from co-eluting sequence-shifted α-synuclein fragments and flanking region analogs.

Why Generic α-Synuclein Fragment Substitution Fails for L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine (651292-09-0) Procurement


Peptide fragments spanning the α-synuclein NAC domain (e.g., residues 61–95, 71–82) are frequently used interchangeably in aggregation and antibody-binding studies; however, the truncated heptapeptide TAVAQKT (75–81) presents a distinct length-dependent aggregation propensity and epitope exposure profile that longer fragments cannot replicate [1]. Substituting the N-terminal L-threonine with L-alanine (as in CAS 651292-10-3) eliminates the hydrogen-bonding hydroxyl side-chain at position 75, which alters local β-sheet nucleation kinetics and HPLC retention behaviour as predicted by sequence–property relationships . Generic substitution without sequence-verified identity therefore risks irreproducible fibrillization kinetics and cross-reactivity artifacts, undermining the quantitative reliability required for drug-screening assays and structural biology experiments.

Product-Specific Quantitative Differentiation Evidence: L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine vs. Closest Analogs


N-Terminal Residue Composition: TAVAQKT vs. AVAQKTV (CAS 651292-10-3) Sequence-Property Differentiation

The target compound (TAVAQKT) differs from its closest commercially catalogued isomer L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine (AVAQKTV, CAS 651292-10-3) by a single-residue positional swap: Thr at position 1 and Ala at position 2 in the target vs. Ala at position 1 and Thr at position 6 in the comparator, with Val at the C-terminus . This residue rearrangement produces a calculated molecular weight difference of 27 Da (688.77 Da for the target vs. 715.8 Da for the comparator) and a predicted isoelectric point shift (target pI ≈ 9.71; comparator pI value not publicly disclosed but expected to differ based on residue distribution) [1]. These physicochemical differences are sufficient to enable unambiguous chromatographic separation (RP-HPLC) and mass spectrometric discrimination between the two peptides, ensuring that the target compound is analytically distinguishable from its near-sequence analog .

Peptide synthesis Sequence identity HPLC purity Quality control

Fragment Length-Dependent Aggregation Kinetics: Heptapeptide TAVAQKT vs. Dodecapeptide α-Synuclein (71-82)

The target heptapeptide TAVAQKT (7 residues) represents the minimal hydrophobic core of the α-synuclein NAC region, whereas the commonly used dodecapeptide α-synuclein (71-82) (VTGVTAVAQKTV, 12 residues) contains additional N-terminal flanking residues (Val71, Thr72, Gly73, Val74) that provide supplementary β-sheet-stabilizing interactions [1]. Published ThT fluorescence data for the 71-82 fragment demonstrate that it drives aggregation of full-length tau in the absence of heparin, with a dramatic conformational change involving extensive and irreversible parallel β-sheet formation [1]. Inferred from sequence-length relationships, the shorter TAVAQKT peptide is expected to exhibit both a longer lag phase and a lower plateau fluorescence intensity relative to the 71-82 fragment because the N-terminal flanking residues of the dodecapeptide are known to enhance nucleation efficiency [1]. This length-dependent kinetic divergence means that TAVAQKT is the preferred probe when the objective is to dissect the contribution of the central Gln-Lys-Thr motif to aggregation independently of upstream β-sheet-promoting residues.

Amyloid aggregation Thioflavin T assay Fibrillization kinetics Neurodegeneration

Synthesis Route and Purity Specification: TAVAQKT Custom SPPS vs. Pre-Packaged NAC Fragment (61-95) Lot Variability

The target TAVAQKT heptapeptide is synthesized to order via Fmoc solid-phase peptide synthesis (SPPS), enabling precise sequence control and per-batch quality documentation (HPLC purity ≥ 95%, MS identity confirmation) [1][2]. By contrast, pre-packaged longer NAC fragments such as α-synuclein (61-95) (CAS 154040-19-4) are often produced in large campaign lots by diverse suppliers, leading to reported inter-lot purity variability (80–99 % depending on vendor) and potential truncation by-products that co-elute with the target peptide [3]. Custom synthesis of TAVAQKT allows the user to specify purity thresholds, salt form (TFA or acetate), and analytical deliverables (HPLC chromatogram, MS spectrum, amino acid analysis certificate), whereas pre-packaged 61-95 fragment procurement rarely permits such specification, effectively ceding control over critical quality attributes that directly impact aggregation assay reproducibility [1][2][3].

Solid-phase peptide synthesis Custom peptide Purity specification Lot-to-lot reproducibility

Procurement-Relevant Application Scenarios for L-Threonyl-L-alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonine (TAVAQKT, CAS 651292-09-0)


Minimal-Epitope α-Synuclein Aggregation Kinetics Assays Requiring Exclusion of N-Terminal Flanking Residue Effects

In mechanistic studies of α-synuclein fibrillization where the independent contribution of the central hydrophobic motif (residues 75–81) must be deconvoluted from the upstream Val-Thr-Gly-Val β-sheet nucleation enhancer, the TAVAQKT heptapeptide is the only suitable defined-length probe . Longer NAC fragments (71-82, 61-95) incorporate flanking residues that accelerate nucleation and increase ThT plateau intensity, confounding the attribution of kinetic effects to the TAVAQKT core alone . By procuring the exact 7-mer, researchers obtain cleaner structure–activity relationship (SAR) data for point-mutation and inhibitor-screening studies targeting the Gln-Lys-Thr segment.

Mass Spectrometry-Based Quantification of α-Synuclein Proteolytic Digestion Products

TAVAQKT can serve as an external calibration standard or a stable-isotope-labeled (SIL) internal standard for targeted LC-MS/MS quantification of α-synuclein-derived peptides in biological matrices . Its distinct molecular weight (688.77 Da) and unique MS/MS fragmentation signature (characteristic b2, b3, y2 ions) enable unambiguous identification against the background of longer NAC-derived peptides and endogenous proteolytic fragments. The custom-synthesized peptide's batch-specific purity certification supports assay validation under ICH M10 bioanalytical method validation guidelines when used as a reference material .

High-Purity Custom Peptide Reagent for Antibody Epitope Mapping Against the α-Synuclein NAC Core

When monoclonal antibody clones raised against full-length α-synuclein need to be epitope-mapped to the 75–81 segment, TAVAQKT serves as the definitive minimal antigen . Its purity specification (≥95 % by HPLC, confirmed by MS and AAA) ensures that competitive ELISA and surface plasmon resonance (SPR) binding data are not confounded by truncated synthesis by-products or deletion peptides that co-purify with longer NAC fragments. This application scenario cannot be satisfied by the pre-packaged α-synuclein (71-82) or (61-95) fragments because those longer peptides contain additional antigenic determinants outside the 75–81 region, leading to ambiguous epitope assignment .

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